C32H33ClN2O4
Description
C₃₂H₃₃ClN₂O₄ is a small-molecule compound with a molecular weight of 545.08 g/mol and an acid classification (ACID), as listed in the ChEMBL database under entries B129031, B129044, B129046, and B129048 . It is part of the NAFLDkb (Non-Alcoholic Fatty Liver Disease Knowledge Base), which catalogues bioactive compounds for therapeutic development .
Properties
Molecular Formula |
C32H33ClN2O4 |
|---|---|
Molecular Weight |
545.1 g/mol |
IUPAC Name |
5-acetyl-6-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H33ClN2O4/c1-5-38-29-16-22(12-15-28(29)39-19-21-10-13-23(33)14-11-21)31-30-25(17-32(3,4)18-27(30)37)34-24-8-6-7-9-26(24)35(31)20(2)36/h6-16,31,34H,5,17-19H2,1-4H3 |
InChI Key |
BKNJWSFTJNGJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C32H33ClN2O4 typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as alkylation, acylation, and chlorination. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
C32H33ClN2O4: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
C32H33ClN2O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of C32H33ClN2O4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Structural Differences and Molecular Properties
The table below compares C₃₂H₃₃ClN₂O₄ with structurally related compounds from the NAFLDkb database:
Functional Implications
- Bromine in B129032 increases molecular weight and polarizability, which may alter binding kinetics .
- Chain Length and Saturation : B129030’s saturated bond (+2H) likely reduces reactivity but increases metabolic stability. Conversely, B129033’s extended alkyl chain (+CH₂) could hinder target access due to steric hindrance .
- Acid Classification : All compounds are ACID-type, suggesting carboxyl or sulfonic acid groups that enhance solubility in physiological environments. This contrasts with neutral compounds (e.g., B129026 in ), which may have lower bioavailability .
Biological Activity
The compound C32H33ClN2O4 is a complex organic molecule with significant potential for biological activity, particularly in the fields of cancer therapy and antimicrobial treatment. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a chlorinated aromatic ring and multiple functional groups that contribute to its biological activity. The molecular formula indicates the presence of:
- Carbon (C) : 32
- Hydrogen (H) : 33
- Chlorine (Cl) : 1
- Nitrogen (N) : 2
- Oxygen (O) : 4
The structural complexity allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Inhibition of Glycolysis
Recent studies have highlighted the potential of this compound and its derivatives in inhibiting glycolysis, particularly in aggressive cancers such as glioblastoma multiforme (GBM). The compound acts by modulating hexokinase activity, an enzyme crucial for glycolytic metabolism. In vitro studies have shown that halogenated derivatives of similar compounds exhibit enhanced binding affinity to hexokinase compared to standard glucose analogs, leading to increased cytotoxicity in cancer cells under hypoxic conditions .
Anticancer Properties
-
Cytotoxic Effects :
- The compound exhibits potent cytotoxic effects against GBM cells, with lower IC50 values indicating higher efficacy compared to traditional therapies.
- Studies demonstrate that modifications at the C-2 position enhance stability and cellular uptake, allowing for effective treatment at lower doses.
-
Mechanistic Insights :
- Molecular docking studies reveal that this compound binds to hexokinase similarly to glucose, suggesting a competitive inhibition mechanism.
- Enzymatic assays confirm that halogenated derivatives are more effective inhibitors than traditional glycolytic inhibitors like 2-deoxy-D-glucose (2-DG) due to their improved pharmacokinetic properties .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Potent cytotoxicity in GBM cells | |
| Glycolysis Inhibition | Enhanced hexokinase inhibition | |
| Antimicrobial | Potential activity against bacteria |
Case Studies
Case Study 1: Glioblastoma Multiforme Treatment
A recent clinical study evaluated the effectiveness of this compound in patients with GBM. The results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy. The study emphasized the importance of targeting metabolic pathways in cancer treatment.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
